

Application Notes and Protocols for Single-Cell Bioluminescence Imaging with AkaLumine

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Compound of Interest

Compound Name: AkaLumine

Cat. No.: B14012995

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **AkaLumine**-Akaluc bioluminescence system represents a significant advancement in in vivo and in vitro imaging, offering unprecedented sensitivity for detecting single cells in deep tissues.^{[1][2]} This system utilizes **AkaLumine**, a synthetic luciferin analog, and Akaluc, an engineered luciferase derived from firefly luciferase. The reaction between Akaluc and **AkaLumine** produces near-infrared (NIR) light with a peak emission at approximately 677 nm.^{[3][4][5]} This longer wavelength light is less absorbed by biological tissues, such as hemoglobin and water, allowing for highly sensitive detection of signals from deep within living organisms. The **AkaLumine**-Akaluc system, also known as AkaBLI, has been shown to be 100 to 1000 times more sensitive than conventional firefly luciferase (Fluc)/D-luciferin systems in vivo.

These application notes provide an overview of the **AkaLumine** technology, its applications in single-cell imaging and drug development, and detailed protocols for its use.

Principle of the AkaLumine-Akaluc System

The core of the technology lies in the enhanced properties of both the substrate and the enzyme. **AkaLumine** hydrochloride, a water-soluble analog of D-luciferin, reacts with the engineered luciferase, Akaluc. Akaluc was developed through directed evolution to maximize light emission with **AkaLumine**. The resulting NIR light emission allows for superior tissue

penetration, enabling the detection of a small number of cells deep within freely moving animals.

Applications in Research and Drug Development

The high sensitivity and deep-tissue imaging capabilities of the **AkaLumine**-Akaluc system make it a powerful tool for a variety of applications:

- **Oncology:** Tracking tumor growth, metastasis, and the efficacy of cancer therapies at the single-cell level. It is particularly valuable for monitoring minimal residual disease (MRD).
- **Immunology:** Visualizing the dynamics of immune cells, such as activated T-cells, in vivo.
- **Virology:** Monitoring the spread of viral infections in real-time within a living organism.
- **Neuroscience:** Imaging neuronal activity and gene expression in deep brain tissues.
- **Gene Expression Studies:** Non-invasively monitoring temporal changes in gene expression, including mRNA splicing.
- **Stem Cell Research:** Tracking the fate and distribution of transplanted stem cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the **AkaLumine**-Akaluc system compared to the conventional D-luciferin/Fluc system.

Parameter	AkaLumine-HCl	D-luciferin	Reference
Maximum Emission Wavelength	~677 nm	~578 nm	
Enzyme	Akaluc (engineered) / Fluc (native)	Fluc (native)	
Km for recombinant Fluc protein	2.06 μ M	-	

Comparison Metric	AkaLumine/Akaluc vs. D-luciferin/Fluc	Conditions	Reference
In Vitro Signal Brightness	~10-fold brighter	Cultured cells	
In Vivo Signal Brightness	Up to 100-1000 times brighter	Deep tissue imaging in animals	
In Vitro Cell Detection Limit	As few as 5 cells	KB1P organoids	
Conventional System Detection Limit	500 cells	KB1P organoids with FLuc	
Signal Penetration through Tissue	5 to 8.3-fold higher	4 to 8-mm thick tissue sections	
Signal from Deep Tissues (e.g., brain)	5-fold greater signal	Drosophila nervous system	

Experimental Protocols

Protocol 1: In Vitro Single-Cell Bioluminescence Imaging

This protocol describes the general procedure for imaging cultured cells expressing Akaluc.

Materials:

- Cells expressing Akaluc
- **AkaLumine** hydrochloride (HCl)
- Phosphate-buffered saline (PBS)
- 96-well plate
- Bioluminescence imaging system (e.g., IVIS Spectrum)

Procedure:

- Cell Preparation: Disperse and suspend Akaluc-expressing cells in PBS.
- Plating: Plate the cells in a 96-well plate at the desired density (e.g., 2×10^5 cells in 100 μ L PBS). For single-cell sensitivity experiments, perform serial dilutions to obtain wells with a low number of cells.
- Substrate Addition: Prepare a working solution of **AkaLumine**-HCl. Add **AkaLumine**-HCl to each well to a final concentration of 100-250 μ M. For some cell lines, ATP-magnesium solution (to a final concentration of 5 mM) may be added to enhance the reaction.
- Incubation: Incubate the plate for approximately 15 minutes at room temperature, protected from light.
- Imaging: Acquire bioluminescence images using a cooled CCD camera-based imaging system. Typical exposure times range from 40 seconds to 1 minute.

Protocol 2: In Vivo Bioluminescence Imaging in Animal Models

This protocol provides a general guideline for in vivo imaging in mice. Dosing and timing may need to be optimized for different animal models and research questions.

Materials:

- Animal model with Akaluc-expressing cells
- **AkaLumine** hydrochloride (HCl) sterile solution (e.g., 30 mM in saline)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (IVIS or similar)

Procedure:

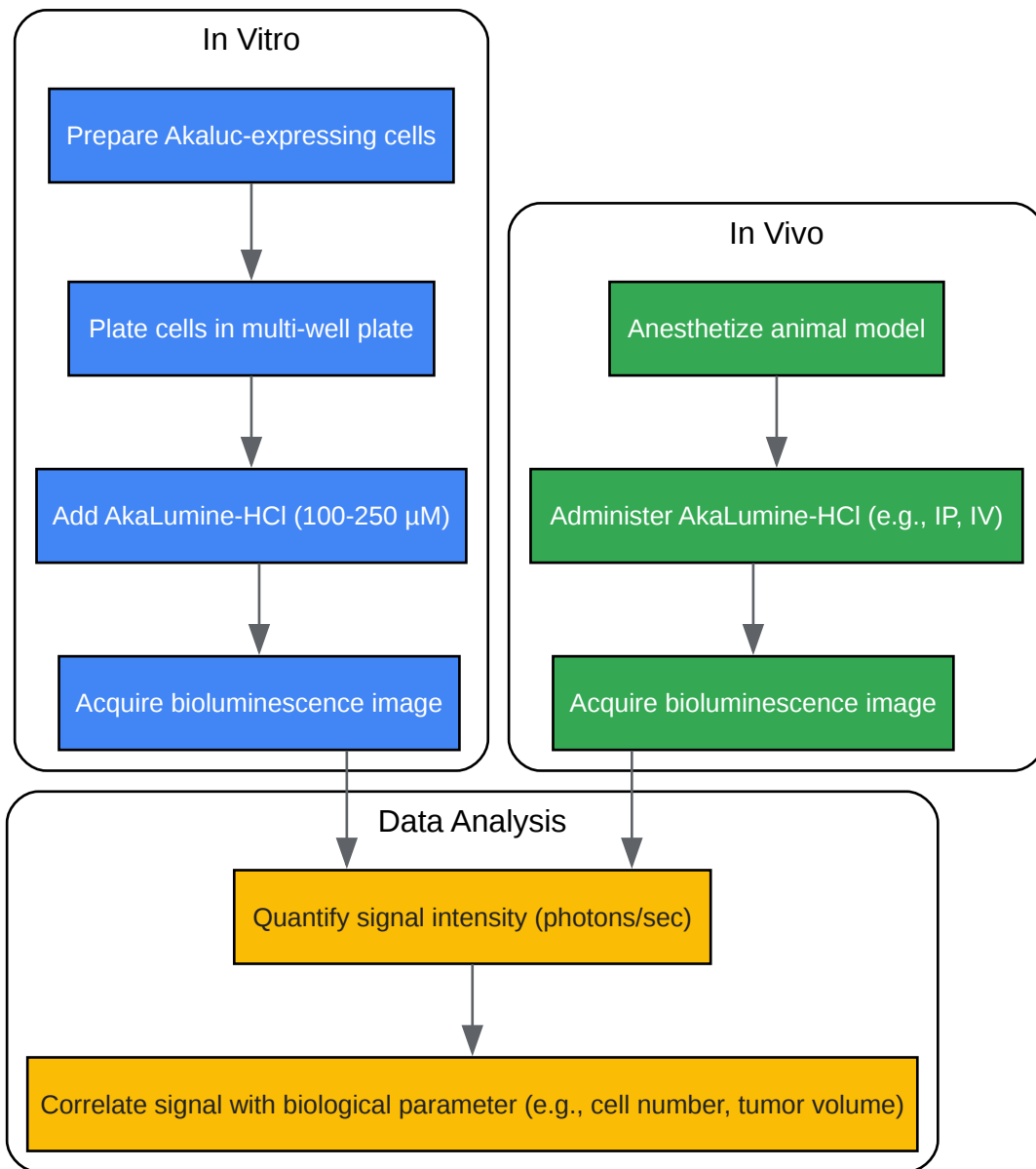
- Animal Preparation: Anesthetize the animal using a suitable anesthetic agent.
- Substrate Administration: Administer **AkaLumine**-HCl. The route of administration can be intravenous (IV), intraperitoneal (IP), or subcutaneous (SC). A typical dose for mice is 100-

200 μ L of a 30 mM solution. For oral administration in some models like *Drosophila*, **AkaLumine** can be mixed with food at concentrations ranging from 0.1 mM to 2.0 mM.

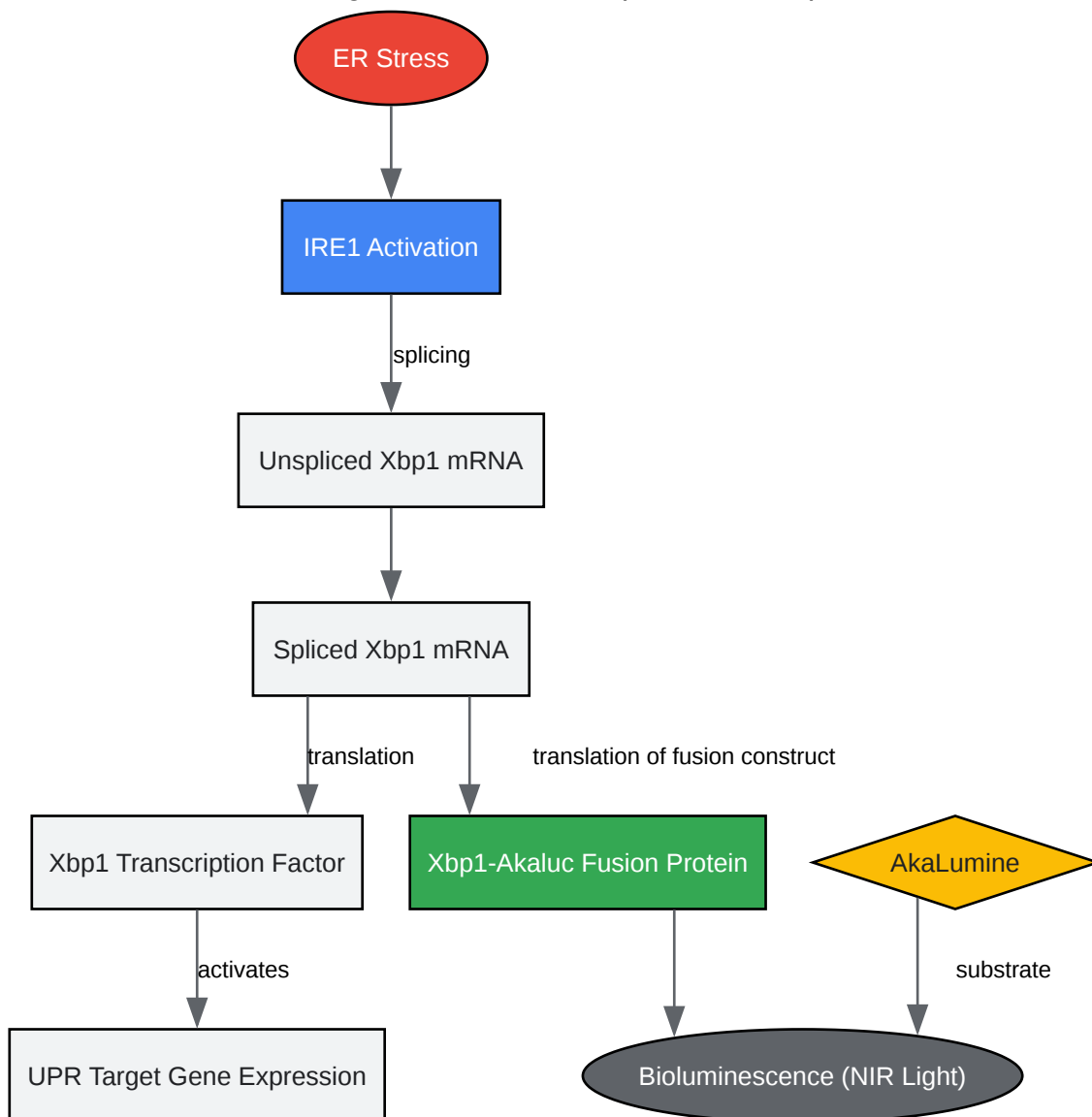
- **Imaging:** Place the anesthetized animal in the imaging chamber. Image acquisition can begin shortly after substrate administration and can be performed kinetically to determine the peak signal. Typical exposure times for in vivo imaging are around 1 minute. For freely moving animals, an electron-multiplying CCD (EM-CCD) camera can be used for alternate acquisition of bioluminescence and bright-field images.

Diagrams and Workflows

General Experimental Workflow for AkaLumine Imaging



Monitoring ER Stress with Xbp1-Akaluc Reporter

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